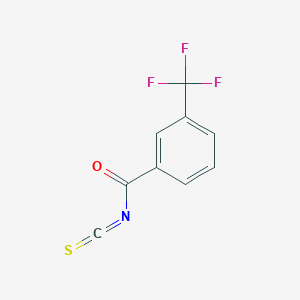

3-三氟甲基苯甲酰异硫氰酸酯

概述

描述

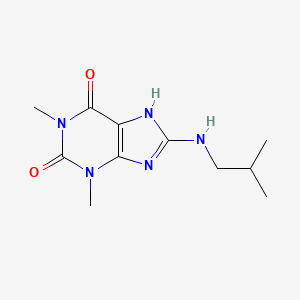

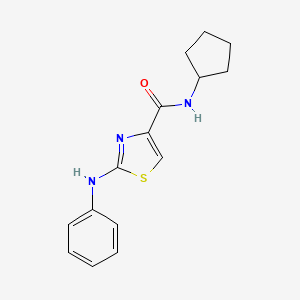

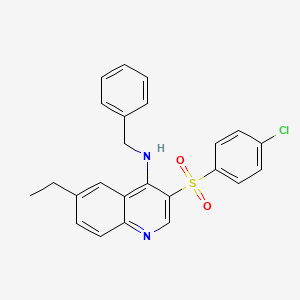

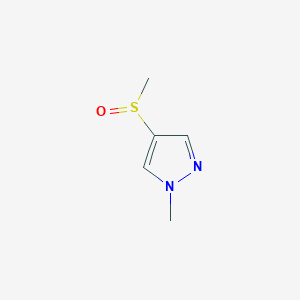

3-Trifluoromethylbenzoyl isothiocyanate is a chemical compound with the CAS Number: 100663-25-0 . It has a molecular weight of 231.2 and its IUPAC name is 3-(trifluoromethyl)benzoyl isothiocyanate .

Synthesis Analysis

Isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . A general and facile one-pot process for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions .Molecular Structure Analysis

The molecular structure of 3-Trifluoromethylbenzoyl isothiocyanate is represented by the InChI code: 1S/C9H4F3NOS/c10-9(11,12)7-3-1-2-6(4-7)8(14)13-5-15/h1-4H .Chemical Reactions Analysis

Isothiocyanates are biologically active hydrolysis products of glucosinolates . They can react with water molecules and hydroxides in neutral and alkaline solutions .Physical And Chemical Properties Analysis

Isothiocyanates are a class of small molecular compounds with the structure of –N=C=S and are abundant in Brassicaceae or Cruciferae vegetables . Structural differences lead to differences in lipophilicity and hydrophilicity .科学研究应用

合成和表征

- 3-三氟甲基苯甲酰异硫氰酸酯已被用于合成各种化合物。例如,它参与了 1-(异构甲基苯甲酰)-3-(4-三氟甲基苯基)硫脲的合成。这些化合物因其振动光谱特征和结构性质而受到研究,包括它们的分子间作用和氢键形成,这些作用会影响它们的红外光谱 (Qiao 等人,2017)。

环境可持续性

- 在绿色化学中,3-三氟甲基苯甲酰异硫氰酸酯在可持续合成方法中发挥作用。例如,它用于水促进的串联反应,用于合成结构多样的 2-氨基苯并噻唑和 2-氨基苯并恶唑,这些化合物具有药学意义。这种方法具有效率高、使用良性溶剂和实验程序简单的优点 (张等人,2011)。

催化应用

- 该化合物在催化中得到应用。例如,它用于分子的三氟甲基硫醇化,这是一个药物设计中的重要过程,因为它具有三氟甲基硫醇基团的独特性质。该反应具有温和的条件和优异的对映选择性,使其成为构建特定化学键的高效方法 (张等人,2017)。

分析化学

- 在分析化学领域,3-三氟甲基苯甲酰异硫氰酸酯已被用于生物胺的衍生化,通过液相色谱-串联质谱和核磁共振分析促进它们的测定。这种试剂在衍生物的分离和测定方面提供了简单性和效率方面的优势 (Jastrzębska 等人,2018)。

生化应用

- 它还用于生化方法,如 TRIzol 溶解和提取技术,这是一种 RNA 脱蛋白的方法。这种涉及异硫氰酸胍的技术在从单个样品中分离 RNA、DNA 和蛋白质方面具有优势 (Rio 等人,2010)。

作用机制

Target of Action

Isothiocyanates (itcs), a group to which this compound belongs, are known to have well-defined indirect antioxidant and antitumor properties . They achieve this through their ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis .

Mode of Action

Itcs, in general, are known to exhibit their effects through the activation of nrf2, a pivotal mechanism of action for all itcs, playing a key role in both antioxidative and anti-inflammatory activities .

Biochemical Pathways

It is known that itcs can affect various biochemical pathways due to their ability to regulate transcription factors and signaling pathways .

Result of Action

Itcs are known to have antioxidative and anti-inflammatory activities . They also exhibit numerous health benefits, ranging from cardio- and nephroprotection to anticancer activity .

安全和危害

未来方向

Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

属性

IUPAC Name |

3-(trifluoromethyl)benzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NOS/c10-9(11,12)7-3-1-2-6(4-7)8(14)13-5-15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNQKHXTTHRRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trifluoromethylbenzoyl isothiocyanate | |

CAS RN |

100663-25-0 | |

| Record name | 3-(trifluoromethyl)benzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2946301.png)

![7-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2946304.png)

![3-[(3,4-Dimethylphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2946305.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine](/img/structure/B2946309.png)

![9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946315.png)

![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile](/img/structure/B2946316.png)